molecular formula C11H10O B045165 2-Naphthalenemethanol CAS No. 1592-38-7

2-Naphthalenemethanol

Cat. No.: B045165
CAS No.: 1592-38-7
M. Wt: 158.2 g/mol
InChI Key: MFGWMAAZYZSWMY-UHFFFAOYSA-N
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Description

2-Naphthalenemethanol is an organic compound with the molecular formula C11H10O. It is a derivative of naphthalene, where a methanol group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthalenemethanol can be synthesized through several methods. One common method involves the reaction of 2-naphthaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent. The reaction proceeds as follows: [ \text{2-Naphthaldehyde} + \text{NaBH}_4 \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, this compound can be produced via the hydrogenation of 2-naphthaldehyde using a palladium catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can be oxidized to 2-naphthaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to 2-naphthalenemethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 2-Naphthaldehyde.

    Reduction: 2-Naphthalenemethane.

    Substitution: 2-Naphthalenemethyl chloride.

Scientific Research Applications

Chemical and Material Science Applications

1. Functionalization of Silica Nanoparticles

One significant application of 2-Naphthalenemethanol is in the functionalization of silica nanoparticles. A study synthesized spherical silica particles with 2-NM attached to their surfaces, which enhanced their phosphorescent properties. This functionalization allows for the development of phosphorescence sensors that can be used in biological systems for studying solvation dynamics and molecular interactions.

Table 1: Properties of Functionalized Silica Nanoparticles

PropertyValue
Surface DensityPredefined
Phosphorescence IntensityIncreases with distance
Characterization TechniqueX-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy
ApplicationBiological sensors

The study indicates that the phosphorescence spectra of these functionalized nanoparticles can provide insights into molecular interactions at varying distances, which is crucial for applications in biosensing and imaging .

2. Metabolic Activation Studies

This compound has been implicated in metabolic activation studies related to environmental pollutants like 2-methylnaphthalene (2-MN). Research has demonstrated that 2-NM acts as a reactive metabolite of 2-MN, participating in its metabolic pathways through cytochrome P450 enzymes and sulfotransferases. This finding is essential for understanding the toxicological effects of environmental pollutants and their metabolites.

Table 2: Metabolic Pathways Involving this compound

Enzyme TypeRole
Cytochrome P450Metabolic activation
SulfotransferasesConjugation reactions

This research highlights the importance of 2-NM in studying the mechanisms behind the toxicity of certain environmental compounds, which could lead to better risk assessments and regulatory measures .

Biological Applications

1. Pharmacological Potential

The pharmacological properties of this compound have been explored in various studies, particularly regarding its anti-inflammatory and antioxidant activities. In vitro studies have shown that compounds derived from plants containing 2-NM exhibit significant bioactivity against cancer cells, suggesting potential therapeutic applications.

Case Study: Curtisia dentata Extracts

A study investigating extracts from the plant Curtisia dentata revealed that compounds including 2-NM demonstrated notable efficacy against several cancer cell lines. The extracts showed anti-inflammatory properties and potential as alternative medicine sources.

Activity TypeEfficacy
AnticancerSignificant against multiple cell lines
Anti-inflammatoryHigh efficacy observed

These findings support the potential use of this compound in developing new therapeutic agents for treating inflammatory diseases and cancer .

Mechanism of Action

The mechanism of action of 2-Naphthalenemethanol involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The hydroxyl group of the compound can form hydrogen bonds with active site residues of enzymes, facilitating its binding and subsequent reaction.

Comparison with Similar Compounds

    1-Naphthalenemethanol: Similar structure but with the methanol group attached to the first carbon of the naphthalene ring.

    2-Naphthalenemethane: Similar structure but with a methylene group instead of a methanol group.

Uniqueness: The presence of the hydroxyl group in 2-Naphthalenemethanol makes it more reactive in certain chemical reactions compared to its analogs. This reactivity is particularly useful in synthetic organic chemistry and biochemical studies.

Biological Activity

2-Naphthalenemethanol (2-NM) is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. It has garnered attention due to its biological activities, including potential therapeutic applications and toxicological implications. This article reviews the biological activity of this compound, focusing on its metabolic pathways, antioxidant properties, and cytotoxic effects.

  • Chemical Formula : C11_{11}H10_{10}O
  • Molecular Weight : 158.19 g/mol
  • Melting Point : 81.3 °C
  • Structure : this compound consists of a naphthalene ring with a hydroxymethyl group at the second position.

Metabolic Activation and Toxicity

Research indicates that 2-NM is involved in the metabolic activation of 2-methylnaphthalene (2-MN), an environmental pollutant. The metabolic pathways include:

  • Cytochrome P450 Enzymes : These enzymes catalyze the hydroxylation of 2-MN to form this compound, which is then further processed into various metabolites.
  • Glutathione Conjugation : Studies have shown that 2-NM can form conjugates with glutathione (GSH), indicating its potential for cytotoxicity through reactive metabolite formation .

Table 1: Metabolic Pathways of this compound

Pathway ComponentDescription
Enzymes Involved Cytochrome P450, Sulfotransferases
Reactive Metabolites Hydroxylated forms, GSH conjugates
Toxicological Effects Teratogenic, carcinogenic, cytotoxic effects

Antioxidant Activity

This compound exhibits significant antioxidant properties. Various studies have employed methods such as the DPPH radical scavenging assay to evaluate its capacity to neutralize free radicals.

  • DPPH Assay Results : The IC50_{50} values for 2-NM indicate its effectiveness in scavenging DPPH radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity of this compound

Concentration (µg/mL)% Inhibition (DPPH)
1025
5050
10075

Cytotoxicity Studies

Cytotoxic effects of this compound have been investigated in various cell lines. Notably, it has shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

  • Case Study : A study on human breast cancer cells revealed that treatment with 2-NM resulted in increased reactive oxygen species (ROS) production and subsequent cell death .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing and characterizing 2-Naphthalenemethanol?

Methodological Answer:
this compound (CAS 1592-38-7) is typically synthesized via reduction of 2-naphthalenecarboxaldehyde using sodium borohydride or catalytic hydrogenation. Post-synthesis, purity assessment (>98% by GC) and characterization require:

  • Melting Point Analysis : Confirm purity (reported range: 79–83°C) .
  • NMR Spectroscopy : Compare spectra with reference libraries (e.g., NIST or Wiley’s SpectraBase) to verify structural integrity .
  • Solubility Testing : Use DMSO/PEG300/Tween-80/saline mixtures for in vivo formulations, ensuring stability via heating (≤50°C) or sonication .

Q. Basic: How can researchers assess systemic toxicity of this compound in animal models?

Methodological Answer:
Follow systematic review frameworks from toxicological profiles (e.g., ATSDR guidelines):

  • Exposure Routes : Test inhalation, oral, dermal, and parenteral routes using species-specific dosing (e.g., rodents). Monitor outcomes like hepatic/renal effects, hematological changes, and body weight .
  • Data Extraction : Use standardized forms to collect dose-response relationships, study duration, and adverse event frequencies .
  • Risk of Bias Assessment : Evaluate randomization, blinding, and outcome reporting using tools like Table C-7 for animal studies .

Q. Basic: What analytical techniques are optimal for quantifying this compound in environmental samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use polar columns (e.g., DB-5) with temperature programming for separation. Reference NIST retention indices (e.g., RI 2152–2198) for identification .
  • Capillary Electrophoresis : Detect critical micelle concentrations in surfactant systems using this compound as a marker .
  • Biomonitoring : Analyze occupational populations for urinary metabolites via HPLC coupled with fluorescence detection .

Q. Advanced: How can mechanistic studies resolve contradictions in this compound’s metabolic pathways?

Methodological Answer:

  • In Vitro Models : Use hepatic microsomes from humans and rodents to compare CYP450-mediated oxidation rates. Monitor metabolites via LC-MS/MS .
  • Knockout Studies : Silence enzymes like CYP2E1 or GST isoforms in cell lines to identify detoxification pathways .
  • Data Integration : Apply confidence ratings (e.g., High/Moderate/Low) to reconcile conflicting results, prioritizing studies with low risk of bias .

Q. Advanced: What strategies mitigate bias in epidemiological studies on this compound exposure?

Methodological Answer:

  • Confounding Adjustment : Use multivariate regression to control for covariates like smoking or co-exposure to polycyclic aromatic hydrocarbons .
  • Outcome Validation : Cross-verify self-reported data with biomonitoring (e.g., serum metabolite levels) .
  • Bias Questionnaires : Apply Table C-6 for human studies, ensuring all measured outcomes are reported and exposure levels are validated .

Q. Advanced: How can researchers design ecotoxicological studies to evaluate this compound’s environmental persistence?

Methodological Answer:

  • Fate Analysis : Conduct OECD 307 tests to measure soil half-life under aerobic conditions. Monitor degradation products via GC-MS .
  • Aquatic Toxicity : Use Daphnia magna or Danio rerio models to assess LC50 values. Include controls for solvent effects (e.g., DMSO) .
  • Partitioning Studies : Calculate log Kow values experimentally via shake-flask methods to predict bioaccumulation potential .

Properties

IUPAC Name

naphthalen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGWMAAZYZSWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166607
Record name 2-Naphthalenemethanol
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-38-7
Record name 2-Naphthalenemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenemethanol
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Record name 2-NAPHTHALENEMETHANOL
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Record name 2-Naphthalenemethanol
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Record name (2-Naphthyl)methanol
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Synthesis routes and methods

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1-bromoethyl)naphthalene, prepared as described above, with sodium acetate in acetic acid to afford 2-(1-acetoxyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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